molecular formula C6H6BrClN2 B2384978 4-Bromo-3-chlorobenzene-1,2-diamine CAS No. 1008361-80-5

4-Bromo-3-chlorobenzene-1,2-diamine

Cat. No.: B2384978
CAS No.: 1008361-80-5
M. Wt: 221.48
InChI Key: VSDGRNKLELOPOS-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chlorobenzene-1,2-diamine can be synthesized through a multi-step process involving the halogenation and amination of benzene derivatives. One common method involves the following steps:

    Halogenation: Starting with a benzene derivative, bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.

    Amination: The halogenated benzene derivative is then subjected to amination reactions to introduce the amino groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

  • **Oxidation and Reduction

Properties

IUPAC Name

4-bromo-3-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGRNKLELOPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-3-chloro-2-nitroaniline (0.200 g, 0.797 mmol) in EtOH (100 mL), was added SnCl2-2H2O (0.9 g, 3.985 mmol). The reaction mixture was heated to reflux for 3.5 h. The cooled solution (to rt) was diluted with H2O and the pH was adjusted to ca. 10 with Na2CO3. Extraction with CHCl3 (×3), was followed by washing with brine, drying over Na2SO4, and filtration. Concentration afforded an orange solid that was dried under vacuum to obtain 0.17 g product: 1H NMR (400 MHz, CDCl3) δ 6.92 (d, J=8.4 Hz, 1H), 6.51 (d, J=8.4 Hz, 1H), 3.90 (s, 2H), 3.40 (s, 2H); MS (ESI) m/z 223 (M+1).
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
0.9 g
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reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4-Bromo-3-chloro-2-nitroaniline (4.78 g, 19.01 mmol) was dissolved in ethanol (112 mL). Tin (II) chloride (14.42 g, 76 mmol) was added, and the resulting mixture was stirred at reflux for 12 hours. The mixture was cooled to room temperature, poured into water, and adjusted to pH 5 with saturated sodium bicarbonate solution. The resulting solid was filtered and rinsed well with ethyl acetate. The filtrate was washed with water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a solvent gradient of 0-50% EtOAc in hexane to give the title compound (3.32 g, 79%). 1H NMR (400 MHz, CDCl3) δ ppm 6.94 (d, 1H), 6.51 (d, J=7.0, 1H), 3.87 (br s, 2H), 3.46 (br s, 2H).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Yield
79%

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